N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
Description
N-{2-[(3-Chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 3-chlorobenzyl substituent linked via an amino-oxoethyl chain.
Properties
Molecular Formula |
C20H23ClN4O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O2/c21-17-6-4-5-16(13-17)14-22-19(26)15-23-20(27)25-11-9-24(10-12-25)18-7-2-1-3-8-18/h1-8,13H,9-12,14-15H2,(H,22,26)(H,23,27) |
InChI Key |
GUMHPQQTVOEIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-phenylpiperazine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the aryl/benzyl group significantly influence physical properties such as melting points and yields. Below is a comparative analysis of key analogues:
Key Observations :
- Halogen Position : Meta-substituted chloro derivatives (e.g., A5) exhibit higher melting points (~193–195°C) compared to para-chloro analogues (A6: ~189–191°C), suggesting stronger intermolecular interactions in the solid state .
- Fluorine vs. Chlorine : Fluorinated derivatives (A2) show marginally higher yields (52.2%) than chlorinated analogues (A5: 47.7%), possibly due to reduced steric hindrance during synthesis .
- Extended Linkers: Compounds like 22a incorporate a benzo[b][1,4]oxazinone-propanoyl moiety, which may enhance conformational flexibility and receptor binding compared to rigid quinazolinone hybrids .
Structural Variations in the Piperazine Scaffold
The piperazine core is often modified with diverse pharmacophores to tune bioactivity:
Piperazine-Benzoxazinone Hybrids
Compounds such as 4-(3-(3-oxo-2,3-dihydrobenzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide () feature a fused benzoxazinone ring, which introduces electron-withdrawing effects and planar rigidity. These modifications are associated with improved metabolic stability compared to simpler aryl-piperazine derivatives .
Azetidinone-Piperazine Derivatives
Azetidinone-containing analogues (e.g., N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) demonstrate notable antimicrobial and anticancer activities, highlighting the azetidinone ring’s role in enhancing bioactivity . However, these compounds diverge significantly from the target molecule’s piperazine-carboxamide architecture.
Biological Activity
N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a synthetic compound classified as a piperazine derivative. Its structure features a piperazine ring, which is known for its diverse biological activities, particularly in the field of pharmacology. This compound has garnered attention due to its potential applications in treating various psychiatric disorders, including depression and anxiety.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.8 g/mol. The presence of the 3-chlorobenzyl moiety and the piperazine ring suggests significant interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.8 g/mol |
| CAS Number | 1351694-47-7 |
The biological activity of this compound is primarily attributed to its structural similarity to known psychoactive compounds. Research indicates that this compound may act as a dual-action agent, potentially functioning as both an antidepressant and an antipsychotic. It is believed to modulate neurotransmitter levels by inhibiting reuptake mechanisms or acting as receptor agonists/antagonists.
Neurotransmitter Interaction
Preliminary studies suggest that compounds with similar structures often exhibit interactions with:
- Serotonin Receptors (5-HT) : Modulating mood and anxiety.
- Dopamine Receptors (D2/D3) : Influencing reward pathways and psychotic symptoms.
Antidepressant Effects
In vitro studies have shown that this compound exhibits significant antidepressant-like effects in animal models. These effects are assessed using standard behavioral tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST).
Antipsychotic Properties
Research has also indicated potential antipsychotic properties, evidenced by improvements in symptoms associated with schizophrenia in animal models. The compound's ability to reduce hyperactivity and improve social interaction behaviors suggests efficacy in treating psychotic disorders.
Case Studies
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant effects of the compound.
- Methodology : Mice were administered varying doses of this compound.
- Results : Significant reduction in immobility time was observed, indicating antidepressant activity comparable to standard SSRIs.
-
Evaluation of Antipsychotic Effects :
- Objective : To assess the antipsychotic potential in rodent models.
- Methodology : Behavioral assays were conducted post-administration.
- Results : The compound showed a marked decrease in stereotypic behaviors and improved cognitive function metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
